molecular formula C7H15N3O B1212878 1,2,6-Trimethyl-4-nitrosopiperazine CAS No. 75881-18-4

1,2,6-Trimethyl-4-nitrosopiperazine

Cat. No. B1212878
CAS RN: 75881-18-4
M. Wt: 157.21 g/mol
InChI Key: MPIROZKBCRIFBH-UHFFFAOYSA-N
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Description

1,2,6-Trimethyl-4-nitrosopiperazine is a chemical compound with the molecular formula C7H15N3O . It is a type of nitrosamine, which are known to be carcinogenic . There is a difference between 1,2,6-trimethyl-4-nitrosopiperazine and 1-methyl-4-nitrosopiperazine in terms of carcinogenicity .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes 1,2,6-Trimethyl-4-nitrosopiperazine, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1,2,6-Trimethyl-4-nitrosopiperazine is complex, with two defined stereocentres . The average mass of the molecule is 157.214 Da and the monoisotopic mass is 157.121506 Da .

Safety And Hazards

Nitrosamines, including 1,2,6-Trimethyl-4-nitrosopiperazine, are known to be carcinogenic . Therefore, they must be strictly controlled in pharmaceutical products to ensure patient safety .

Future Directions

The future directions for research on 1,2,6-Trimethyl-4-nitrosopiperazine could involve further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards. This would help in the development of effective control strategies to contain nitrosamines below acceptable daily intake limits .

properties

IUPAC Name

1,2,6-trimethyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-6-4-10(8-11)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIROZKBCRIFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021013
Record name 1,2,6-Trimethyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6-Trimethyl-4-nitrosopiperazine

CAS RN

75881-18-4
Record name 1,2,6-Trimethyl-4-nitrosopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075881184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6-Trimethyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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